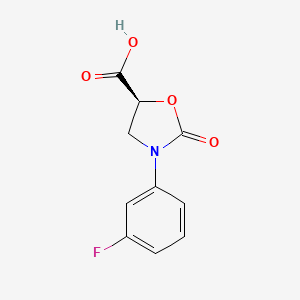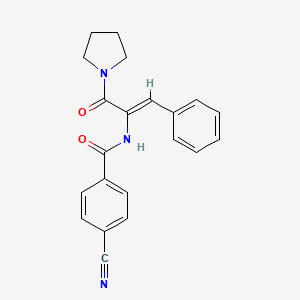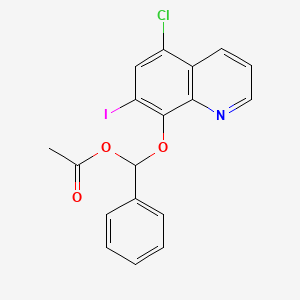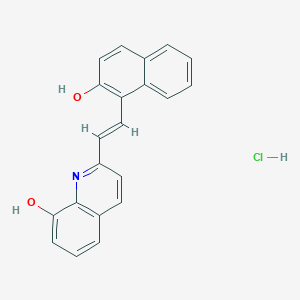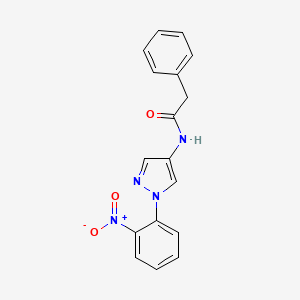![molecular formula C22H23N3O5S B12895468 5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl- CAS No. 35773-44-5](/img/structure/B12895468.png)
5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a chromenone moiety, a benzo[d]oxazole ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Chromenone Moiety: The chromenone moiety can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution using diethylamine.
Synthesis of Benzo[d]oxazole Ring: The benzo[d]oxazole ring can be formed through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzo[d]oxazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the chromenone moiety, converting the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and dyes.
Wirkmechanismus
The mechanism of action of 2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The chromenone moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of 2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide lies in its combined structural features, which confer a unique set of chemical properties and biological activities. This makes it a valuable compound for diverse scientific research applications.
Eigenschaften
CAS-Nummer |
35773-44-5 |
|---|---|
Molekularformel |
C22H23N3O5S |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
2-[7-(diethylamino)-2-oxochromen-3-yl]-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C22H23N3O5S/c1-5-25(6-2)15-8-7-14-11-17(22(26)30-20(14)12-15)21-23-18-13-16(9-10-19(18)29-21)31(27,28)24(3)4/h7-13H,5-6H2,1-4H3 |
InChI-Schlüssel |
SMIPQTXGLHGSSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


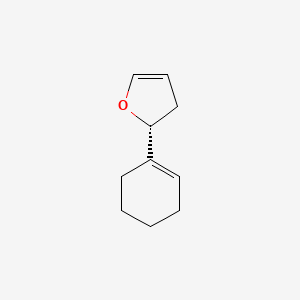
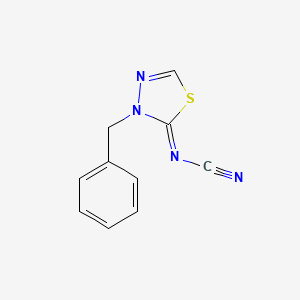


![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde](/img/structure/B12895403.png)
![N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12895419.png)
![5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran](/img/structure/B12895425.png)
![2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12895432.png)
